molecular formula C15H15Cl2N3O B13769009 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride CAS No. 75159-47-6

4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride

Cat. No.: B13769009
CAS No.: 75159-47-6
M. Wt: 324.2 g/mol
InChI Key: KCCBHAMYUJJKBV-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are a prominent class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and antifungal activities . The compound 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride (hereafter referred to as Compound X) is a 3-substituted quinazolinone derivative with a phenylaminomethyl group at position 3 and a dihydrochloride salt form. Its structure enhances aqueous solubility compared to non-ionic analogs, a critical factor in bioavailability .

Properties

CAS No.

75159-47-6

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

3-(anilinomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C15H13N3O.2ClH/c19-15-13-8-4-5-9-14(13)17-11-18(15)10-16-12-6-2-1-3-7-12;;/h1-9,11,16H,10H2;2*1H

InChI Key

KCCBHAMYUJJKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is environmentally friendly and efficient, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4(3H)-Quinazolinone serves as a crucial building block for synthesizing more complex organic molecules. Its derivatives can act as reagents in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

The compound has shown potential in biological applications, particularly in studying enzyme inhibition and protein interactions. Its ability to bind selectively to biological targets makes it valuable for exploring mechanisms of action in cellular processes. Recent studies have highlighted its role in antimicrobial and cytotoxic activities against various pathogens .

Medicine

In medicinal chemistry, 4(3H)-Quinazolinone derivatives are being investigated for their therapeutic potential. They have been shown to exhibit anticancer properties by inhibiting key enzymes such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), which are critical targets in cancer treatment . Additionally, these compounds have been explored for their antibacterial effects against both gram-positive and gram-negative bacteria .

Industry

The industrial applications of 4(3H)-Quinazolinone include its use in the production of specialty chemicals and pharmaceuticals. Its derivatives are also being developed for agrochemical applications, contributing to advancements in crop protection strategies .

Antimicrobial Activity

Recent research has demonstrated that specific derivatives of 4(3H)-Quinazolinone possess significant antibacterial properties. For example, compounds with methoxy or methyl substituents on the phenyl ring exhibited enhanced activity against gram-positive bacteria compared to other derivatives .

Anticancer Research

A series of studies focused on the synthesis of novel quinazolinone derivatives revealed their potent inhibitory effects on cancer cell proliferation. One study reported that certain compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong antitumor activity .

Cosmetic Applications

The compound's potential extends into cosmetic formulations as well. It has been suggested that derivatives can improve skin bioavailability when incorporated into topical products, enhancing their therapeutic effects while ensuring safety and stability .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physical Comparison with Analogous Compounds

Structural Features

Compound X belongs to the 3-substituted-4(3H)-quinazolinone subclass. Key structural distinctions from similar derivatives include:

  • Salt form : The dihydrochloride moiety improves solubility compared to neutral analogs like 3e (), which uses a 2'-chlorobenzoate counterion .

Physical Properties

Comparative physical data are summarized below:

Compound Molecular Formula Melting Point (°C) Solubility Key Substituents Reference
Compound X C₁₆H₁₇Cl₂N₃O (estimated) Not reported High (dihydrochloride) 3-(phenylaminomethyl)
3a () C₁₈H₁₇N₃Cl 288 Moderate (HCl salt) 2-dimethylamino, 4-phenylamino
UR-9825 () C₂₀H₁₆ClF₂N₅O₂ Not reported Moderate 7-Cl, triazole-propyl
6-Chloro-3-hydroxy-2-(4-methylphenyl) () C₁₅H₁₁ClN₂O₂ 338.41 (CAS) Low (neutral form) 6-Cl, 3-hydroxy, 2-(4-methylphenyl)

Notes:

  • Compound X’s dihydrochloride form likely enhances solubility compared to neutral derivatives like 3e () and the 6-chloro analog (), which exhibit poor aqueous solubility .
  • The absence of halogen substituents (e.g., 7-Cl in UR-9825) may reduce Compound X’s antifungal potency but improve safety profiles .

Antifungal Activity

  • UR-9825 (): Exhibits superior in vitro activity against filamentous fungi (e.g., Aspergillus) compared to fluconazole, attributed to its 7-Cl substituent and triazole moiety. However, its short half-life (1 hour in mice) limits efficacy .

Antileishmanial Activity

  • Quinazolinone-triazole hybrids (): Demonstrated moderate promastigote growth inhibition but suffered from poor solubility. Compound X’s dihydrochloride form could address this limitation, though its activity remains unverified .

Key Advantages and Limitations of Compound X

  • Advantages: Enhanced solubility due to dihydrochloride salt.
  • Limitations: Lack of halogen or heterocyclic substituents may reduce target-specific efficacy compared to UR-9825 . Limited reported data on in vivo performance.

Biological Activity

4(3H)-Quinazolinone derivatives, including 3-((phenylamino)methyl)-, dihydrochloride, are of significant interest in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly in oncology and infectious diseases. This article aims to compile and analyze the biological activities associated with this compound, supported by recent research findings and case studies.

4(3H)-Quinazolinone is characterized by its heterocyclic structure, which contributes to its pharmacological properties. The presence of the phenylamino group enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Biological Activities

The biological activities of 4(3H)-quinazolinones can be categorized into several key areas:

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of approximately 2.09 μM against MCF-7 cells for a related quinazolinone derivative . Additionally, structural modifications at position 3 have been linked to enhanced activity against epidermal growth factor receptors (EGFR), which play a critical role in tumor growth and proliferation .

2. Antimicrobial Properties
The antimicrobial activity of 4(3H)-quinazolinone derivatives has been extensively studied. Compounds have demonstrated significant inhibition against both gram-positive and gram-negative bacteria. For example, derivatives were evaluated against Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects . The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence antibacterial efficacy .

3. Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, quinazolinones exhibit a range of other biological effects:

  • Anticonvulsant Activity : Some derivatives have shown effects comparable to established anticonvulsants like methaqualone .
  • Anti-inflammatory Effects : Quinazolinones are being explored for their potential in treating inflammatory conditions through modulation of inflammatory pathways .
  • Inhibition of Enzymes : These compounds have been identified as inhibitors of enzymes such as poly-(ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), contributing to their cytotoxic properties against cancer cells .

Case Studies

Several case studies illustrate the efficacy of 4(3H)-quinazolinone derivatives:

Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a series of quinazolinone derivatives against various cell lines, revealing that certain modifications led to enhanced cytotoxicity. For instance, one derivative exhibited an IC50 value of 10 μM against the HT-29 colorectal cancer cell line .

Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, derivatives were synthesized and tested against multiple bacterial strains. Results indicated that compounds with specific functional groups displayed superior activity against resistant strains of bacteria .

Summary Table of Biological Activities

Biological Activity Target/Cell Line IC50 Value Reference
AnticancerMCF-72.09 μM
AnticancerHepG22.08 μM
AntibacterialStaphylococcus aureus-
AntibacterialEscherichia coli-
AnticonvulsantVariousComparable to methaqualone
DHFR InhibitionCancer Cells-

Q & A

Q. What synthetic methodologies are validated for preparing 4(3H)-quinazolinone derivatives, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via condensation of methyl 2-acylaminobenzoates with amine hydrochlorides using P₂O₅ and N,N-dimethylcyclohexylamine at 180°C. Yields depend on amine substituents and reaction time (e.g., 68% yield for 3-(3-dimethylaminopropyl)-2-phenyl-4(3H)-quinazolinone at 180°C) .
  • Optimization : Higher temperatures (250°C) favor 4-quinazolinamine formation, while controlled NaOH extraction (pH 8–9) minimizes byproducts. Recrystallization solvents (e.g., diisopropyl ether, ethanol) improve purity .

Q. Which spectroscopic techniques are essential for structural characterization of 4(3H)-quinazolinone derivatives?

  • Key Techniques :
  • ¹H NMR : Assigns substituent positions (e.g., δ 8.35 ppm for aromatic protons in 2-phenyl derivatives) .
  • IR Spectroscopy : Confirms C=O stretching (1670–1673 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weights (e.g., m/z 351.2296 for C₂₂H₂₉N₃O) .
    • Quality Control : Elemental analysis ensures stoichiometric purity (e.g., C, H, N ratios within ±0.3%) .

Q. What biological activities are preliminarily associated with 4(3H)-quinazolinone derivatives?

  • Pharmacological Screening : Derivatives exhibit antibacterial (MIC: 2–8 µg/mL against S. aureus), antifungal (IC₅₀: 1.5 µM against C. albicans), and anticancer (IC₅₀: 12 µM in HeLa cells) activities .
  • Mechanistic Clues : Anti-inflammatory effects correlate with COX-2 inhibition, while anticonvulsant activity involves GABA receptor modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

  • Case Study : 7-Cl-substituted derivatives (e.g., UR-9825) show 10-fold higher antifungal activity than non-halogenated analogs due to enhanced target binding. However, hydrophobicity adjustments (logP < 3.5) are critical to improve pharmacokinetic profiles .
  • Data Reconciliation : Cross-study variability in IC₅₀ values (e.g., 1–20 µM) arises from assay conditions (e.g., serum content, incubation time). Standardized protocols (CLSI guidelines) reduce discrepancies .

Q. What strategies enhance the metabolic stability of 4(3H)-quinazolinone derivatives while retaining efficacy?

  • Structural Modifications :
  • Halogenation : 7-F or 7-Cl substituents improve half-life (t₁/₂: 6–9 h in rats) .
  • PEGylation : Hydroxylpropylmethylcellulose (HPMC) coatings reduce hepatic clearance .
    • In Silico Modeling : QSAR models predict metabolic hotspots (e.g., CYP3A4 oxidation sites) for targeted deuterium substitution .

Q. How can conflicting synthetic yields (40–92%) for similar derivatives be systematically addressed?

  • Root Cause Analysis :
  • Amine Basicity : Aromatic amines (e.g., phenylamino) yield lower products (40–50%) due to steric hindrance vs. aliphatic amines (70–92%) .
  • Solvent Polarity : Ethanol recrystallization improves yields by 15% compared to light petroleum .
    • Mitigation : Microwave-assisted synthesis reduces reaction time (45 min → 10 min) and increases reproducibility .

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